molecular formula C23H28N4O4 B7720093 N-[1-(4-Methoxyphenyl)ethyl]-3-{3-[6-methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}propanamide

N-[1-(4-Methoxyphenyl)ethyl]-3-{3-[6-methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}propanamide

Cat. No.: B7720093
M. Wt: 424.5 g/mol
InChI Key: JUQRSHKTIJLKGQ-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxyphenyl)ethyl]-3-{3-[6-methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenyl group, a dihydropyridinyl moiety, and an oxadiazolyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Methoxyphenyl)ethyl]-3-{3-[6-methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}propanamide typically involves multiple steps, including the formation of the oxadiazole ring, the dihydropyridine ring, and the final coupling with the methoxyphenyl group. Common reagents used in these reactions include hydrazine derivatives, acyl chlorides, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Methoxyphenyl)ethyl]-3-{3-[6-methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(4-Methoxyphenyl)ethyl]-3-{3-[6-methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(4-Methoxyphenyl)ethyl]-3-{3-[6-methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}propanamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, dihydropyridine analogs, and methoxyphenyl-containing molecules. Examples include:

    Oxadiazole derivatives: Known for their diverse biological activities.

    Dihydropyridine analogs: Commonly used in medicinal chemistry for their cardiovascular effects.

    Methoxyphenyl-containing molecules: Studied for their potential therapeutic properties.

Uniqueness

N-[1-(4-Methoxyphenyl)ethyl]-3-{3-[6-methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}propanamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-3-[3-(6-methyl-2-oxo-1-propan-2-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c1-14(2)27-15(3)6-11-19(23(27)29)22-25-21(31-26-22)13-12-20(28)24-16(4)17-7-9-18(30-5)10-8-17/h6-11,14,16H,12-13H2,1-5H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQRSHKTIJLKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1C(C)C)C2=NOC(=N2)CCC(=O)NC(C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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